molecular formula C12H16ClN3O2 B427779 (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone CAS No. 444791-56-4

(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone

Cat. No.: B427779
CAS No.: 444791-56-4
M. Wt: 269.73g/mol
InChI Key: BNACZUSUOTVJQJ-UHFFFAOYSA-N
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Description

(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a piperazine ring substituted with a hydroxyethyl group

Mechanism of Action

Target of Action

A structurally similar compound, (2-chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of loxl2 . LOXL2 is an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix, playing a crucial role in tissue remodeling and fibrosis .

Mode of Action

It’s plausible that it may interact with its target in a similar manner to other loxl2 inhibitors, by binding to the active site of the enzyme and preventing it from catalyzing its substrate .

Biochemical Pathways

The compound may potentially affect the biochemical pathways involving LOXL2. This enzyme plays a key role in the lysyl oxidase pathway, which is responsible for the crosslinking of collagen and elastin in the extracellular matrix. Inhibition of LOXL2 could disrupt this pathway, affecting tissue remodeling and potentially reducing fibrosis .

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its potential inhibition of LOXL2. This could result in a decrease in collagen and elastin crosslinking, potentially affecting tissue stiffness and remodeling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as some compounds are more stable or active at certain pH levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-(2-hydroxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-hydroxypyridine: Shares the pyridine ring with a chlorine substituent.

    4-(2-Hydroxyethyl)piperazine: Contains the piperazine ring with a hydroxyethyl group.

Uniqueness

(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

(2-chloropyridin-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c13-11-10(2-1-3-14-11)12(18)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNACZUSUOTVJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169726
Record name (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444791-56-4
Record name (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444791-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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